molecular formula C20H15Cl2NS B13781442 2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride CAS No. 63665-80-5

2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride

Cat. No.: B13781442
CAS No.: 63665-80-5
M. Wt: 372.3 g/mol
InChI Key: ONAQNLOYSAHXHF-UHFFFAOYSA-M
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Description

2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a naphtho[1,2-d]thiazolium core substituted with a 2-chloro-2-phenylvinyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride is unique due to its specific substitution pattern and the presence of the naphtho[1,2-d]thiazolium core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63665-80-5

Molecular Formula

C20H15Cl2NS

Molecular Weight

372.3 g/mol

IUPAC Name

2-(2-chloro-2-phenylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride

InChI

InChI=1S/C20H15ClNS.ClH/c1-22-19(13-17(21)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)22;/h2-13H,1H3;1H/q+1;/p-1

InChI Key

ONAQNLOYSAHXHF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CC=C4)Cl.[Cl-]

Origin of Product

United States

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